BCN-endo-PEG7-maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H53N3O12 |

|---|---|

Poids moléculaire |

695.8 g/mol |

Nom IUPAC |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41)/t28-,29+,30? |

Clé InChI |

KLGLXRNSORBLCE-BWMKXQIXSA-N |

SMILES isomérique |

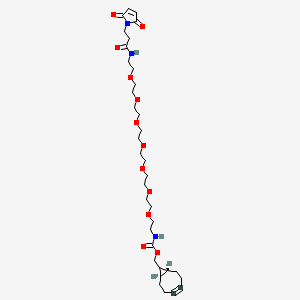

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |

SMILES canonique |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BCN-endo-PEG7-maleimide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of BCN-endo-PEG7-maleimide, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Chemical Identity and Structure

This compound is a versatile molecule designed for the precise and stable linkage of biomolecules. Its structure comprises three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group.

The IUPAC name for this compound is [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate.[1] Its chemical structure facilitates a two-step conjugation strategy, offering researchers significant control over the construction of complex biomolecular architectures.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C₃₄H₅₃N₃O₁₂[1] |

| Molecular Weight | ~695.8 g/mol [1] |

| CAS Number | 2143965-47-1[1] |

| SMILES Code | O=C(OC[C@H]1[C@@]2([H])CCC#CCC[C@@]12[H])NCCOCCOCCOCCOCCOCCOCCOCCNC(CCN3C(C=CC3=O)=O)=O |

Physicochemical and Reactive Properties

The unique combination of the BCN, PEG, and maleimide moieties endows this compound with a distinct set of properties that are highly advantageous for bioconjugation.

Table 2: Summary of Key Properties and Functions

| Functional Moiety | Reactive Partner | Reaction Type | Key Features |

| BCN (Bicyclo[6.1.0]nonyne) | Azide (-N₃) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bioorthogonal, copper-free, high efficiency and selectivity, forms a stable triazole linkage.[2] |

| PEG7 (Polyethylene Glycol) | (Spacer) | N/A (Linker) | Enhances aqueous solubility, provides flexibility, reduces steric hindrance, and is non-immunogenic.[2] |

| Maleimide | Thiol/Sulfhydryl (-SH) | Michael Addition | Highly selective for thiols (e.g., cysteine) at pH 6.5-7.5, forming a stable thioether bond.[2] |

While specific quantitative data for the solubility and stability of this compound is not extensively documented in publicly available literature, general characteristics can be inferred from its structure and the properties of its constituent parts. The PEG7 linker is expected to confer good solubility in aqueous buffers as well as in common organic solvents like DMSO and DMF. For long-term stability, it is recommended to store the compound at -20°C or below, protected from light and moisture.[3]

Experimental Protocols: Antibody-Drug Conjugation

The primary application of this compound is in the construction of ADCs. The following is a representative, two-stage protocol for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb).

Stage 1: Conjugation of this compound to a Thiol-Containing Payload

This initial step involves the reaction of the maleimide group of the linker with a thiol-containing cytotoxic drug.

Materials:

-

Thiol-containing cytotoxic drug

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., reverse-phase HPLC)

Procedure:

-

Dissolve the thiol-containing drug in DMF or DMSO.

-

Dissolve a slight molar excess (e.g., 1.1 equivalents) of this compound in the same solvent.

-

Mix the two solutions and add reaction buffer to achieve the desired final concentration. The final solvent concentration should be kept as low as possible to maintain the stability of the reactants.

-

Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench any unreacted maleimide by adding an excess of N-acetylcysteine.

-

Purify the drug-linker conjugate using reverse-phase HPLC.

Stage 2: Conjugation of the Drug-Linker Construct to an Azide-Modified Antibody

This second stage utilizes the bioorthogonal SPAAC reaction between the BCN group of the drug-linker and an azide-modified antibody.

Materials:

-

Azide-modified monoclonal antibody

-

Purified drug-linker construct from Stage 1

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Dissolve the purified drug-linker construct in an appropriate solvent (e.g., DMSO).

-

In a separate vessel, prepare the azide-modified antibody in the reaction buffer.

-

Add the drug-linker solution to the antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[4]

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.

-

Monitor the conjugation by a suitable analytical method (e.g., SDS-PAGE, SEC-HPLC).

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationships between the different components and steps, the following diagrams are provided.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Reactive functionalities of this compound.

References

The Strategic Role of the PEG7 Linker in BCN-Maleimide Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biopharmaceutical development, the precise and efficient conjugation of molecules is paramount. BCN-maleimide reagents, which combine the power of strain-promoted alkyne-azide cycloaddition (SPAAC) with the specificity of thiol-maleimide chemistry, have emerged as powerful tools. At the heart of many of these reagents lies a polyethylene (B3416737) glycol (PEG) linker, and the length of this linker is a critical determinant of the final conjugate's properties and performance. This technical guide provides a comprehensive exploration of the role of the seven-unit polyethylene glycol (PEG7) linker in BCN-maleimide reagents, offering insights into its impact on solubility, stability, pharmacokinetics, and overall efficacy, particularly in the context of antibody-drug conjugates (ADCs).

Core Chemistry: A Dual-Action Approach to Bioconjugation

BCN-maleimide reagents are heterobifunctional linkers, meaning they possess two different reactive groups that allow for a two-step, controlled conjugation process.[1]

-

Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is highly reactive towards azide (B81097) groups in a copper-free "click" reaction known as SPAAC.[2][3] This bioorthogonal reaction is rapid, highly specific, and can be performed under mild, physiological conditions, making it ideal for modifying sensitive biomolecules.[3]

-

Maleimide: This functional group reacts specifically with thiol (sulfhydryl) groups, most commonly found in the cysteine residues of proteins and peptides.[4] The reaction, a Michael addition, forms a stable thioether bond.[5]

The PEG7 linker serves as a flexible, hydrophilic spacer that connects these two reactive moieties.[2]

The Multifaceted Role of the PEG7 Linker

The inclusion of a PEG7 linker is not merely a matter of connecting two ends of a molecule. It is a strategic design choice that imparts several beneficial properties to the BCN-maleimide reagent and the resulting bioconjugate.[4][6]

Enhanced Solubility and Reduced Aggregation

Many therapeutic payloads, particularly cytotoxic drugs used in ADCs, are hydrophobic.[7] Conjugating these molecules to antibodies can lead to aggregation, which can compromise the efficacy and safety of the therapeutic.[7] The hydrophilic nature of the PEG7 linker significantly improves the water solubility of the BCN-maleimide reagent and the final conjugate, mitigating the risk of aggregation.[4][5] This is crucial for maintaining the stability and biological activity of the ADC.[4]

Improved Pharmacokinetics and Bioavailability

The PEG7 linker contributes to an increased hydrodynamic radius of the bioconjugate. This larger size reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[7][8] This extended exposure can result in greater accumulation of the therapeutic at the target site, enhancing its efficacy.[7][9][10]

Reduced Immunogenicity

The PEG linker can act as a steric shield, masking potential antigenic epitopes on the surface of the conjugated molecule.[8] This can reduce the likelihood of an immune response against the therapeutic, a significant advantage in the development of protein-based drugs.[8]

Optimized Spatial Orientation and Minimized Steric Hindrance

The flexible PEG7 chain provides spatial separation between the conjugated molecules.[11] This can be critical for preserving the biological activity of both the targeting moiety (e.g., an antibody) and the payload. By minimizing steric hindrance, the PEG linker ensures that the antibody can still effectively bind to its target antigen and that the payload can exert its therapeutic effect.[3]

Quantitative Impact of PEG Linker Length on ADC Performance

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

| PEG Linker Length | Clearance Rate (mL/kg/day) | Half-Life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Fold Change in AUC (vs. No PEG) |

| No PEG | ~10.2 | ~120 | ~2,500 | 1.0 |

| PEG4 | ~8.5 | ~150 | ~3,000 | 1.2 |

| PEG8 | ~6.8 | ~180 | ~4,000 | 1.6 |

| PEG12 | ~5.1 | ~220 | ~5,500 | 2.2 |

| PEG24 | ~4.2 | ~250 | ~6,800 | 2.7 |

Data synthesized from multiple preclinical studies on different ADC constructs. Absolute values are illustrative and will vary depending on the specific antibody, payload, and experimental model.[4][7][9][10]

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy

| PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) |

| No PEG | 1.5 | 65 |

| PEG4 | 2.0 | 75 |

| PEG8 | 2.8 | 85 |

| PEG12 | 4.5 | 90 |

| PEG24 | 8.0 | 80 |

Data synthesized from multiple preclinical studies on different ADC constructs. Absolute values are illustrative and will vary depending on the specific antibody, payload, and tumor model.[4][7][9][10]

These tables highlight a general trend: longer PEG linkers tend to improve pharmacokinetic properties, leading to enhanced in vivo efficacy, although this can sometimes be accompanied by a decrease in in vitro potency. A PEG7 linker would be expected to offer a balance between these effects, providing a significant improvement in pharmacokinetics over shorter linkers without the more pronounced decrease in in vitro cytotoxicity that can be observed with very long PEG chains.

Experimental Protocols

The following are detailed methodologies for key experiments involving BCN-maleimide reagents. These protocols are intended as a general guide and may require optimization for specific applications.

Protocol for Antibody Conjugation with BCN-PEG7-Maleimide

This protocol describes the conjugation of a thiol-containing payload to an azide-modified antibody using a BCN-PEG7-maleimide linker.

Materials:

-

Azide-modified antibody (e.g., via enzymatic or chemical modification)

-

BCN-PEG7-Maleimide linker

-

Thiol-containing payload (e.g., a cytotoxic drug)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., TCEP, if payload has a disulfide bond)

-

Size-exclusion chromatography (SEC) column for antibody purification

-

Centrifugal filter device (e.g., 30 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

Dissolve the azide-modified antibody in degassed PBS to a final concentration of 2-10 mg/mL.

-

-

Linker Conjugation (SPAAC):

-

Prepare a 10 mM stock solution of BCN-PEG7-Maleimide in DMSO.

-

Add a 5-10 molar excess of the BCN-PEG7-Maleimide stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Purification of Antibody-Linker Conjugate:

-

Remove excess, unreacted BCN-PEG7-Maleimide linker using an SEC column equilibrated with PBS.

-

Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.

-

Concentrate the purified conjugate using a centrifugal filter device.

-

-

Payload Conjugation (Thiol-Maleimide Reaction):

-

Prepare a 10 mM stock solution of the thiol-containing payload in DMSO. If the payload contains a disulfide bond, it must first be reduced with a suitable reducing agent like TCEP.

-

Add a 3-5 molar excess of the payload stock solution to the purified antibody-linker conjugate.

-

Incubate the reaction for 1-2 hours at room temperature in the dark.

-

-

Final Purification:

-

Purify the final ADC from unreacted payload and other small molecules using an SEC column as described in step 3.

-

Concentrate the final ADC and store at 2-8°C.

-

Protocol for Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.[6]

Materials:

-

Purified ADC sample

-

HIC column (e.g., Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

-

Integrate the area of each peak.

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

-

Visualizing Workflows and Mechanisms

Graphviz diagrams can be used to clearly illustrate the experimental workflows and logical relationships involved in the use of BCN-maleimide reagents.

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Caption: Mechanism of action for a targeted antibody-drug conjugate.

Conclusion

The PEG7 linker in BCN-maleimide reagents plays a pivotal role that extends far beyond simple conjugation. It is a key modulator of the physicochemical and pharmacological properties of the resulting bioconjugates. By enhancing solubility, improving stability, extending circulation half-life, and minimizing immunogenicity, the PEG7 linker contributes significantly to the development of more effective and safer therapeutics. The ability to fine-tune the properties of bioconjugates by selecting the appropriate linker length underscores the importance of rational linker design in modern drug development. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and scientists working to harness the full potential of BCN-maleimide reagents in their therapeutic and diagnostic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. BCN-exo-PEG7-Maleimide, CAS 2143965-47-1 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Reactivity of Maleimide Functional Groups with Thiols

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation strategies, the reaction between a maleimide (B117702) functional group and a thiol is one of the most widely employed due to its high specificity, rapid reaction kinetics, and amenability to aqueous environments. This technical guide provides a comprehensive overview of the core principles governing maleimide-thiol reactivity, including the reaction mechanism, kinetics, stability of the resulting conjugate, and potential side reactions. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for successful bioconjugation.

The Core Reaction: Michael Addition

The fundamental reaction between a maleimide and a thiol is a Michael addition.[1][2] In this reaction, the nucleophilic thiol group, typically from a cysteine residue in a protein or peptide, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[1] This leads to the formation of a stable thioether bond, specifically a thiosuccinimide linkage.[1] The high reactivity of the maleimide's double bond is attributed to ring strain and the cis-conformation of the carbonyl groups.[3] This reaction is highly efficient and can often be performed without a catalyst, particularly in polar solvents like water, DMSO, or DMF.[3][4]

dot

Caption: The Michael addition reaction between a maleimide and a thiol forms a stable thioether bond.

Reaction Kinetics and pH Dependence

The reaction between maleimides and thiols is characterized by its rapid kinetics, making it a "click chemistry" type of reaction.[1][3] The rate of this reaction is highly dependent on the pH of the reaction medium.

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[3][5] Within this pH range, the reaction is highly chemoselective for thiols.[3] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[3][5] Below pH 6.5, the reaction rate decreases because the thiol group is predominantly in its protonated, less nucleophilic state.[5]

Conversely, at pH values above 7.5, the selectivity for thiols is diminished, and competing reactions with other nucleophiles, such as the primary amine of lysine (B10760008) residues, become more significant.[3][5] Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, which leads to the formation of a non-reactive maleic amide.[3][6]

| Parameter | Value/Range | Reference |

| Optimal pH Range | 6.5 - 7.5 | [3][5] |

| Reaction Rate (pH 7.0) | ~1,000 times faster with thiols than amines | [3][5] |

Stability of the Thioether Adduct and Reversibility

While the thioether bond formed is generally considered stable, it is important to understand its potential for reversibility through a retro-Michael reaction.[3][7] This reversibility can lead to the exchange of the maleimide-conjugated molecule with other thiols present in the solution, a phenomenon sometimes referred to as "payload migration" in the context of antibody-drug conjugates (ADCs).[3][8]

The stability of the thiosuccinimide adduct can be significantly enhanced by the hydrolysis of the succinimide (B58015) ring.[3][8] This ring-opening reaction forms a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[3][8] The rate of this stabilizing hydrolysis is influenced by the N-substituent on the maleimide, with electron-withdrawing groups accelerating the process.[8]

| Adduct | Stability Characteristic | Consequence | Reference |

| Thiosuccinimide | Susceptible to retro-Michael reaction | Potential for thiol exchange and payload migration | [3][7] |

| Ring-Opened Succinamic Acid Thioether | Stable, not susceptible to retro-Michael reaction | Long-term stability of the conjugate | [3][8] |

Studies have shown that the half-lives of conversion for some maleimide-thiol adducts in the presence of glutathione (B108866) at physiological pH and temperature can range from 20 to 80 hours.[7][9] After ring-opening, these retro and exchange reactions are no longer observed.[7][9]

dot

Caption: Stability and reactivity pathways of the maleimide-thiol adduct.

Common Side Reactions

While the maleimide-thiol reaction is highly specific under optimal conditions, researchers should be aware of potential side reactions that can impact the homogeneity and efficacy of the final conjugate.

Reaction with Amines

As mentioned, at pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues in proteins.[3][5] This can lead to non-specific labeling and a heterogeneous product mixture. Maintaining the reaction pH within the recommended 6.5-7.5 range is crucial to minimize this side reaction.[5]

Hydrolysis of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH.[3][6] This hydrolysis opens the ring to form a maleic amide derivative, which is unreactive towards thiols.[3] Therefore, aqueous solutions of maleimide-containing reagents should be prepared fresh and not stored for extended periods.[3][5]

Thiazine (B8601807) Rearrangement

A significant side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine.[1] The N-terminal amine can nucleophilically attack the succinimide ring, leading to a thiazine rearrangement.[1] This side reaction is more prominent at physiological or higher pH.[1] To mitigate this, it is recommended to perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or to avoid using peptides with an N-terminal cysteine for conjugation.[1][5]

dot

Caption: Competing reactions of the maleimide functional group.

Experimental Protocols

The following provides a general methodology for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein. It is essential to optimize the protocol for each specific application.

Materials

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, drug molecule)

-

Reaction Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[10] The buffer should not contain any extraneous thiols.[5]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is often preferred as it does not contain a thiol group and does not need to be removed before the conjugation reaction.[5]

-

Quenching Reagent: A small molecule thiol such as cysteine or 2-mercaptoethanol.[5]

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent.[5]

-

Purification system: Size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[5]

General Conjugation Procedure

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

-

-

Maleimide Reagent Preparation:

-

Prepare a stock solution of the maleimide-functionalized reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve the desired molar ratio of maleimide to protein. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[5] This ratio may need to be optimized. For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[6]

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[5] Gentle mixing during incubation is recommended.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted maleimide, add a quenching reagent (e.g., cysteine) in slight molar excess to the maleimide.

-

-

Purification of the Conjugate:

-

Remove unreacted maleimide reagent and other small molecules from the protein conjugate using a suitable purification method such as size exclusion chromatography, dialysis, or TFF.[5]

-

-

Characterization:

-

Determine the degree of labeling (DOL) by spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its maximum absorbance wavelength.

-

Further characterization by mass spectrometry can confirm the successful conjugation and homogeneity of the product.

-

dot

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Strategic Advantage of BCN-endo-PEG7-Maleimide in Advanced Bioconjugation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is paramount to the efficacy, stability, and safety of the final conjugate. The heterobifunctional linker, BCN-endo-PEG7-maleimide, has emerged as a powerful tool, offering a unique combination of bioorthogonal reactivity, hydrophilicity, and precise chemical handles for the covalent attachment of biomolecules. This technical guide delves into the core benefits of utilizing this compound, providing an in-depth analysis of its constituent parts, quantitative data on its reactive moieties, detailed experimental protocols, and visualizations of its application in biological systems.

Core Components and Their Synergistic Benefits

The this compound linker is a sophisticated construct, meticulously designed with three key components that work in concert to provide a versatile and efficient bioconjugation platform.

-

Bicyclo[6.1.0]nonyne (BCN) Moiety: This strained alkyne is the cornerstone of the linker's bioorthogonal reactivity. It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" reaction that proceeds efficiently with azide-functionalized molecules in aqueous environments without the need for a cytotoxic copper catalyst[1][2]. This is particularly advantageous for in-vivo applications and the modification of sensitive biomolecules[2]. The "endo" configuration of the BCN group contributes to its high reactivity[3].

-

Polyethylene (B3416737) Glycol (PEG) Linker (PEG7): The seven-unit polyethylene glycol chain serves multiple critical functions. It significantly enhances the hydrophilicity and solubility of the linker and the resulting bioconjugate in aqueous buffers[4][5]. This property is crucial for preventing aggregation of ADCs and improving their pharmacokinetic profile. The PEG spacer also provides steric hindrance, minimizing potential interference between the conjugated molecules and preserving their biological activity.

-

Maleimide (B117702) Group: This functional group provides a highly selective reaction handle for covalent attachment to thiol (-SH) groups, which are naturally present in the cysteine residues of proteins and can be engineered into other biomolecules. The reaction between a maleimide and a thiol forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5)[3].

Quantitative Data on Reactive Moieties

Table 1: Reaction Kinetics of BCN with Azides (SPAAC)

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [6] |

| BCN (endo-isomer) | Benzyl Azide | 0.15 | [7] |

| BCN | Fluorinated Azide | > 1.0 (16-fold faster than non-fluorinated) | [8] |

Table 2: Maleimide-Thiol Conjugation Efficiency

| Biomolecule | Maleimide to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |

| cRGDfK Peptide | 2:1 | 30 min | 84 ± 4 | [9][10][11] |

| 11A4 Nanobody | 5:1 | 2 hours | 58 ± 12 | [9][10][11] |

Table 3: Stability of Maleimide-Thiol Conjugates

| Conjugate Type | Condition | Stability Metric | Finding | Reference |

| Standard Maleimide-Thiol Adduct | Plasma | Thiol Exchange | Susceptible to cleavage | [12][13] |

| Hydrolyzed Succinimide Moiety | Physiological pH | Half-life | > 2 years (stabilized) | [13][14] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound. Below are representative protocols for the two key conjugation steps.

Protocol for Maleimide-Thiol Conjugation (e.g., Antibody Labeling)

This protocol outlines the general procedure for conjugating the maleimide moiety of the linker to a thiol-containing protein, such as a monoclonal antibody with reduced interchain disulfides.

Materials:

-

Thiol-containing antibody (e.g., reduced IgG)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing Agent (optional, for generating free thiols): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

If necessary, reduce the antibody's disulfide bonds to generate free thiol groups. Incubate the antibody with a 10-50 fold molar excess of TCEP in reaction buffer for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting column equilibrated with degassed reaction buffer.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the reduced antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add a 2-fold molar excess of the quenching reagent (relative to the linker) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting BCN-functionalized antibody from excess linker and quenching reagent using an SEC column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (linker-to-antibody ratio) using UV-Vis spectroscopy or mass spectrometry.

-

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified molecule (e.g., a cytotoxic drug or a fluorescent probe) to the BCN-functionalized antibody.

Materials:

-

BCN-functionalized antibody

-

Azide-modified molecule

-

Reaction Buffer: PBS, pH 7.4

-

Purification System: SEC or affinity chromatography

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer) to a known concentration.

-

-

SPAAC Reaction:

-

Add a 1.5-5 fold molar excess of the azide-modified molecule to the BCN-functionalized antibody solution.

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the final antibody-drug conjugate from unreacted azide-modified molecule using an appropriate chromatography method (e.g., SEC or affinity chromatography based on the antibody).

-

-

Characterization:

-

Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and biological activity.

-

Visualizing Workflows and Biological Pathways

Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex processes. The following diagrams were generated using the Graphviz DOT language.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.

Conclusion

The this compound linker offers a compelling solution for the development of advanced bioconjugates, particularly ADCs. Its heterobifunctional nature allows for a sequential and controlled conjugation strategy, first attaching to a biomolecule via a stable thioether bond and then enabling the bioorthogonal ligation of a second molecule through a copper-free click reaction. The integrated PEG7 spacer further enhances the desirable properties of the final conjugate by improving solubility and pharmacokinetic profiles. The combination of these features makes this compound a valuable asset for researchers and drug developers seeking to create next-generation targeted therapeutics with improved efficacy and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. BCN-endo-PEG-Maleimide | AxisPharm [axispharm.com]

- 5. BCN-exo-PEG7-Maleimide, CAS 2143965-47-1 | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has rapidly emerged as a powerful and indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for toxic catalysts. This guide provides a comprehensive overview of the core principles of SPAAC, its kinetics, detailed experimental protocols, and its applications in driving scientific discovery.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

SPAAC is a type of [3+2] cycloaddition between a cyclooctyne (B158145), a strained alkyne, and an azide (B81097).[1] The reaction is driven by the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole ring. This intrinsic reactivity allows the reaction to proceed rapidly and with high specificity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a copper catalyst, which is often cytotoxic.[2][3]

The key features that make SPAAC a premier bioorthogonal reaction are:

-

Biocompatibility: The reaction is metal-free, avoiding the cellular toxicity associated with the copper catalyst used in the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This makes SPAAC ideal for applications in living cells and whole organisms.[4]

-

High Specificity and Bioorthogonality: Both the strained alkyne and the azide functional groups are abiotic and do not typically participate in side reactions with native biological molecules such as amines and hydroxyls.[3] This ensures that the ligation is highly specific to the intended targets.

-

Favorable Kinetics: The reaction rates of SPAAC are sufficiently fast for most biological labeling applications, even at low reactant concentrations.[5] The kinetics can be tuned by modifying the structure of the cyclooctyne.[5]

The Reaction Mechanism

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, as first described by Huisgen. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a single transition state to form a stable triazole linkage.[1] The high energy of the strained cyclooctyne ground state significantly lowers the activation energy of the reaction, allowing it to proceed spontaneously.

Quantitative Data: A Comparative Look at Cyclooctyne Reactivity

The choice of cyclooctyne is a critical determinant of the SPAAC reaction's success, influencing its kinetics, stability, and hydrophilicity. Several generations of cyclooctynes have been developed, each with unique properties. The reaction kinetics are typically described by a second-order rate law, and the rate constants provide a quantitative measure for comparing the reactivity of different cyclooctynes.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [4] |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [4] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [4] |

| Difluorinated Cyclooctyne | DIFO | 0.076 | N/A |

| Biarylazacyclooctynone | BARAC | >1.0 | [4] |

| Monofluorinated Cyclooctyne | MOFO | < DIBO | [6] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used. Generally, DBCO and its derivatives exhibit some of the fastest reaction kinetics, making them suitable for applications where rapid labeling is crucial.[4]

Experimental Protocols

Synthesis of Key Cyclooctyne Reagents

4.1.1. Synthesis of Bicyclo[6.1.0]nonyne-carboxylic acid (BCN-COOH)

The synthesis of BCN-COOH is a multi-step process that often starts from cyclooctene (B146475). A common route involves the formation of the bicyclic system followed by functionalization to introduce the carboxylic acid.

-

Step 1: Epoxidation of Cyclooctene: Cyclooctene is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) (DCM) to form cyclooctene oxide.

-

Step 2: Ring Opening and Azide Introduction: The epoxide is opened with sodium azide (NaN₃) in the presence of a Lewis acid to yield an azido (B1232118) alcohol.

-

Step 3: Reduction of the Azide: The azide is reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

Step 4: Formation of the Bicyclic System: The resulting amino alcohol is then subjected to a diazotization reaction followed by an intramolecular cyclization to form the bicyclo[6.1.0]nonane skeleton.

-

Step 5: Introduction of the Alkyne: The alkyne is typically formed through a bromination and subsequent double elimination reaction.

-

Step 6: Carboxylation: Finally, the carboxylic acid moiety is introduced, often through lithiation followed by quenching with carbon dioxide.

4.1.2. Synthesis of Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-NHS ester)

DBCO-NHS ester is a widely used reagent for labeling primary amines on biomolecules. Its synthesis typically begins with commercially available dibenzosuberenone.

-

Step 1: Triflation of Dibenzosuberenone: Dibenzosuberenone is converted to its corresponding enol triflate using a triflating agent like triflic anhydride (B1165640) in the presence of a base.

-

Step 2: Sonogashira Coupling: The triflate is then coupled with a protected alkyne, such as (trimethylsilyl)acetylene, via a Sonogashira coupling reaction catalyzed by palladium and copper complexes.

-

Step 3: Deprotection: The silyl (B83357) protecting group is removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the terminal alkyne.

-

Step 4: Cyclization: The eight-membered ring is formed through an intramolecular cyclization, often promoted by a base.

-

Step 5: Functionalization with a Carboxylic Acid: A carboxylic acid group is introduced to the DBCO core. This can be achieved through various synthetic routes, often involving the modification of one of the benzene (B151609) rings.

-

Step 6: NHS Ester Formation: The carboxylic acid is activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to yield the final DBCO-NHS ester.[3]

General Protocol for Protein Labeling using SPAAC

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-fluorophore dissolved in DMSO (e.g., 10 mM stock solution)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer. Determine the protein concentration accurately.

-

Reagent Preparation: Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO.

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the DBCO-fluorophore stock solution to the protein solution. A 2- to 10-fold molar excess of the DBCO reagent over the protein is a common starting point. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

-

Gently mix the reaction components.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The optimal reaction time will depend on the specific reactants and their concentrations.

-

Purification: Remove the excess, unreacted DBCO-fluorophore and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: Confirm the successful labeling of the protein using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

Visualizing the Workflow

A typical experimental workflow for a SPAAC-based bioconjugation experiment can be visualized as follows:

Applications in Research and Drug Development

The versatility and robustness of SPAAC have led to its widespread adoption in numerous applications, including:

-

Biomolecule Labeling: SPAAC is extensively used to label proteins, nucleic acids, lipids, and glycans with fluorescent dyes, biotin, or affinity tags for visualization and tracking in living systems.

-

Drug Delivery and Development: The ability to perform SPAAC in vivo has enabled the development of targeted drug delivery systems. For instance, an azide-modified antibody can be administered, followed by a cyclooctyne-bearing drug, leading to the formation of an antibody-drug conjugate at the target site.[7]

-

Materials Science: SPAAC is employed in the synthesis of novel polymers and the functionalization of surfaces and nanoparticles.[8] Its efficiency and orthogonality allow for the precise construction of complex macromolecular architectures.

-

Proteomics and Activity-Based Protein Profiling: SPAAC is a key ligation method in activity-based protein profiling (ABPP) for identifying enzyme activities in complex proteomes.

Conclusion

Strain-promoted alkyne-azide cycloaddition has revolutionized the field of bioconjugation. Its unique combination of biocompatibility, specificity, and favorable kinetics has empowered researchers to probe and manipulate biological systems with unprecedented precision. As new generations of strained alkynes with even faster kinetics and improved stability continue to be developed, the applications of SPAAC in basic research, diagnostics, and therapeutics are poised to expand even further, solidifying its role as an indispensable tool for the scientific community.

References

- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Protocols [baseclick.eu]

Methodological & Application

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using BCN-endo-PEG7-maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, BCN-endo-PEG7-maleimide. This linker facilitates a two-step conjugation strategy, enabling precise control over drug placement and stoichiometry. The protocols outlined below cover antibody preparation, linker conjugation, payload attachment via copper-free click chemistry, and subsequent ADC characterization.

Introduction

The this compound linker is a state-of-the-art reagent for the creation of site-specific ADCs. It comprises three key components:

-

Maleimide (B117702): A thiol-reactive group that forms a stable covalent bond with cysteine residues on an antibody. This is typically achieved by reducing the antibody's native interchain disulfide bonds to expose free sulfhydryl groups.

-

Polyethylene Glycol (PEG)7: A hydrophilic spacer that enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance.

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables highly efficient and bioorthogonal conjugation to an azide-modified payload through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.

This two-step approach first involves the attachment of the linker to the antibody, followed by the "clicking" of the therapeutic payload. This method offers greater homogeneity and control over the drug-to-antibody ratio (DAR) compared to traditional single-step conjugation methods.

Experimental Protocols

Protocol 1: Antibody Thiolation via Disulfide Bond Reduction

This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for maleimide conjugation.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[1]

-

Desalting columns (e.g., Sephadex G-25)[2]

Procedure:

-

Prepare the antibody solution at a concentration of 1–2 mg/mL in the Reaction Buffer.[]

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 10-fold molar excess of TCEP to the antibody solution.[4] For example, for an antibody at a concentration of 10 mg/mL, add a calculated volume of TCEP stock solution.

-

Incubate the reaction mixture at 30-37°C for 2 hours with gentle mixing.[1]

-

Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column to prevent re-oxidation of the disulfide bonds.[2][]

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to the Reduced Antibody

This protocol details the attachment of the bifunctional linker to the thiolated antibody.

Materials:

-

Reduced monoclonal antibody from Protocol 1

-

This compound linker

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (as in Protocol 1)

-

Quenching solution: 10 mM N-acetylcysteine

Procedure:

-

Immediately dissolve the this compound linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

Add a 5- to 10-fold molar excess of the linker stock solution to the reduced antibody solution.[5] Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain antibody stability.[5]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[4][5]

-

To cap any unreacted maleimide groups, add an excess of the quenching solution and incubate for 20 minutes at room temperature.[]

-

Purify the resulting antibody-linker conjugate (Ab-BCN) using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent.[4]

Protocol 3: Payload Attachment via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction to attach an azide-modified payload to the Ab-BCN conjugate.

Materials:

-

Purified Ab-BCN conjugate from Protocol 2

-

Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE)

-

Reaction Buffer (as in Protocol 1)

-

Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).

-

Add a molar excess of the azide-payload solution to the Ab-BCN conjugate solution. The exact molar ratio should be optimized but a 3- to 5-fold excess is a good starting point.

-

Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing. The reaction can be monitored by LC-MS.

-

After the reaction is complete, purify the final Antibody-Drug Conjugate (ADC) from excess payload and other reagents. SEC is commonly used for this purpose.[4] HIC can also be employed for purification and characterization of different drug-to-antibody ratio (DAR) species.[6]

-

The purified ADC should be stored at 2-8°C for short-term use or at -80°C for long-term storage.

Data Presentation and Characterization

The successful synthesis of an ADC requires rigorous characterization at each step. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences the efficacy and safety of the ADC.[7]

Table 1: Representative Data for ADC Synthesis and Characterization

| Parameter | Method | Result |

| Antibody Concentration | UV-Vis Spectroscopy (A280) | 10.2 mg/mL |

| Linker-to-Antibody Ratio (LAR) | Mass Spectrometry (LC-MS) | 3.8 |

| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 |

| ADC Purity | Size-Exclusion Chromatography (SEC) | >95% monomer |

| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | <1% |

| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., MTT) | 0.5 nM |

Methods for DAR Determination

-

Hydrophobic Interaction Chromatography (HIC): This is a widely used method to determine the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate measurement of the average DAR and can confirm the mass of the intact ADC and its subunits (light and heavy chains).[7][]

-

UV-Vis Spectroscopy: This method can provide an estimation of the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength corresponding to the payload's maximum absorbance).[7][]

Visualizations

Experimental Workflow

Caption: Workflow for ADC synthesis using this compound.

Mechanism of Action: HER2-Targeted ADC

As an example, an ADC targeting the HER2 receptor on cancer cells would follow the mechanism of action depicted below.

Caption: Mechanism of action for a HER2-targeted ADC.

Signaling Pathway Inhibition by ADC Payload

Upon release, the cytotoxic payload of an ADC, such as a microtubule inhibitor, disrupts critical cellular signaling pathways, leading to apoptosis. The diagram below illustrates the disruption of pathways downstream of the HER2 receptor.

Caption: Inhibition of pro-survival signaling by the ADC payload.

References

- 1. broadpharm.com [broadpharm.com]

- 2. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Revolutionizing Live Cell Imaging: Application Notes for B-endo-PEG7-Maleimide

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track biological processes in real-time within a living cell is paramount for advancing our understanding of cellular function and for the development of novel therapeutics. BCN-endo-PEG7-maleimide is a powerful bifunctional linker that is increasingly being utilized for sophisticated live cell imaging applications. Its unique structure, combining a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry and a maleimide (B117702) group for thiol-specific conjugation, allows for a two-step labeling strategy that offers high specificity and versatility. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for bioconjugation in complex biological environments.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in live cell imaging, enabling researchers to harness its full potential for studying protein trafficking, protein-protein interactions, and other dynamic cellular events.

Principle of Application

The utility of this compound in live cell imaging lies in its dual-reactive nature, enabling a sequential or two-step labeling strategy.

-

Maleimide-Thiol Conjugation: The maleimide group reacts specifically with thiol groups, which are predominantly found in the cysteine residues of proteins. This reaction is most efficient at a neutral pH range (6.5-7.5), allowing for the specific labeling of a protein of interest (POI) in vitro with high selectivity over other functional groups like amines.[4][5] This step creates a stable BCN-functionalized POI.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group is a strained alkyne that reacts rapidly and specifically with an azide-functionalized molecule in a bioorthogonal manner. This "click chemistry" reaction proceeds efficiently in physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live cell applications.[1][6][7] The azide (B81097) can be introduced into the cellular environment through metabolic labeling, for example, by providing cells with an azide-modified sugar which is then incorporated into cell surface glycans.

This two-step approach allows for the precise attachment of a "handle" (the BCN group) to a specific protein, which can then be used to "click" onto a fluorescent probe or another molecule of interest within the complex environment of a living cell.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols described below. These values are starting points and may require optimization for specific cell types and proteins of interest.

Table 1: Parameters for Maleimide-Thiol Conjugation of a Protein of Interest (POI)

| Parameter | Recommended Value | Notes |

| Buffer | Phosphate-Buffered Saline (PBS), HEPES, or Tris | pH 7.0-7.5 is optimal for thiol-maleimide reaction specificity.[4][5] |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| This compound:Protein Molar Ratio | 10:1 to 20:1 | This excess of the linker drives the reaction to completion. Optimization may be required. |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |

| Reducing Agent (Optional) | 10-fold molar excess of TCEP | Tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds and free up thiol groups for labeling.[4] |

Table 2: Parameters for Live Cell Imaging using SPAAC

| Parameter | Recommended Value | Notes |

| Cell Type | HeLa, HEK293, or other adherent cell lines | Protocol can be adapted for suspension cells. |

| Metabolic Labeling (Azide Incorporation) | 25-50 µM Ac4ManNAz (azido-sugar) | Incubate for 1-3 days to allow for incorporation into cell surface glycans. |

| BCN-functionalized POI Concentration | 5-20 µM | The optimal concentration should be determined experimentally to maximize signal and minimize background. |

| Incubation Time (Labeling of Live Cells) | 30-60 minutes at 37°C | Protect from light to prevent phototoxicity. |

| Imaging Medium | Serum-free, phenol (B47542) red-free medium (e.g., FluoroBrite™ DMEM) | Reduces background fluorescence. |

| Microscope | Confocal or spinning-disk confocal microscope | Suitable for live cell imaging with environmental control (37°C, 5% CO2). |

Experimental Protocols

Protocol 1: Conjugation of a Protein of Interest (POI) with this compound

This protocol describes the in vitro labeling of a purified protein containing accessible cysteine residues with this compound.

Materials:

-

Purified protein of interest (POI) with at least one accessible cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Prepare the Protein Solution: Dissolve the POI in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein). Mix gently.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted this compound by size-exclusion chromatography or dialysis against the reaction buffer.

-

Quantification: Determine the concentration of the BCN-functionalized POI using a standard protein quantification assay (e.g., BCA assay).

Protocol 2: Live Cell Imaging of the BCN-functionalized POI

This protocol describes the labeling and imaging of live cells that have been metabolically engineered to display azide groups on their surface.

Materials:

-

Adherent mammalian cells (e.g., HeLa) cultured on glass-bottom imaging dishes

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

BCN-functionalized POI (from Protocol 1)

-

Azide-functionalized fluorescent dye (e.g., Azide-AF488) for control experiments

-

Live cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope with environmental control

Procedure:

-

Metabolic Labeling: Culture the cells in their complete medium supplemented with 25-50 µM Ac4ManNAz for 1-3 days. This will result in the incorporation of azide groups into the cell-surface glycans.

-

Cell Preparation for Labeling: Wash the cells twice with warm PBS.

-

Labeling Reaction: Dilute the BCN-functionalized POI in serum-free live cell imaging medium to a final concentration of 5-20 µM. Add this solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

Washing: Gently wash the cells three times with warm live cell imaging medium to remove any unbound BCN-functionalized POI.

-

Live Cell Imaging: Immediately image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire images using the appropriate laser lines and emission filters for the fluorophore used to label the POI (if the POI itself is fluorescent) or for a secondary fluorescent probe that binds to the POI. Time-lapse imaging can be performed to track the localization and dynamics of the labeled protein.

Mandatory Visualizations

Caption: Experimental workflow for live cell imaging using this compound.

Caption: Signaling pathway for tracking receptor endocytosis.

Caption: Chemical reactions of this compound.

References

- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]

- 4. biotium.com [biotium.com]

- 5. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes & Protocols: Bioconjugation of Peptides with BCN-endo-PEG7-maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bioconjugation of peptides using the heterobifunctional linker, BCN-endo-PEG7-maleimide. This linker enables the sequential or simultaneous conjugation of two different molecules to a peptide, leveraging two distinct and highly specific chemical reactions: a maleimide-thiol reaction and a strain-promoted alkyne-azide cycloaddition (SPAAC).

The maleimide (B117702) group reacts specifically with thiol groups, typically from cysteine residues within a peptide sequence. The bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne, reacts with azide-containing molecules via copper-free click chemistry. The polyethylene (B3416737) glycol (PEG) spacer (PEG7) enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[1][2][3][4] This dual functionality makes this compound a versatile tool for creating complex biomolecules, such as antibody-drug conjugates (ADCs), targeted imaging agents, and multi-functional peptide probes.[3]

Key Features of this compound:

-

Orthogonal Reactivity: The maleimide and BCN groups react under different conditions, allowing for controlled, stepwise conjugation.

-

High Specificity: The maleimide-thiol reaction is highly selective for cysteine residues under physiological pH, while the BCN-azide reaction is bioorthogonal.[5][6][7][8]

-

Copper-Free Click Chemistry: The SPAAC reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems.[][10][11][12][13]

-

Enhanced Solubility: The hydrophilic PEG7 spacer improves the aqueous solubility of the peptide conjugate and can reduce non-specific interactions.[1][2][4]

Experimental Protocols

Protocol 1: Thiol-Specific Peptide Labeling via Maleimide Reaction

This protocol details the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

-

Peptide with a single free cysteine residue

-

This compound

-

Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)[5][6][7]

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., HPLC, FPLC with a suitable column)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[5][6]

-

If the peptide has existing disulfide bonds that need to be reduced to free up a thiol group, add a 10-100 molar excess of TCEP and incubate at room temperature for 20-30 minutes.[5][6][14]

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Purification:

-

Purify the resulting peptide-BCN conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess linker and unreacted peptide.

-

Monitor the purification by UV absorbance at a wavelength appropriate for the peptide.

-

-

Characterization:

-

Confirm the successful conjugation and determine the purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Protocol 2: Azide-Specific Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified molecule to the BCN-functionalized peptide prepared in Protocol 1.

Materials:

-

BCN-functionalized peptide (from Protocol 1)

-

Azide-containing molecule (e.g., fluorescent dye, biotin (B1667282), or another peptide)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Dissolve the purified BCN-functionalized peptide in the reaction buffer.

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

-

-

SPAAC Reaction:

-

Add a 1.5-5 molar excess of the azide-containing molecule to the BCN-functionalized peptide solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction is typically faster than the maleimide-thiol reaction.

-

-

Purification:

-

Purify the final bioconjugate using an appropriate chromatography method (e.g., RP-HPLC, SEC, or affinity chromatography if a tag like biotin was used) to remove any unreacted starting materials.

-

-

Characterization:

-

Characterize the final product by mass spectrometry and, if applicable, by UV-Vis or fluorescence spectroscopy to confirm the incorporation of both the peptide and the azide-modified molecule.

-

Data Presentation

| Parameter | Maleimide-Thiol Reaction | SPAAC (BCN-Azide) Reaction |

| Reaction pH | Optimal: 6.5-7.5[7] | Typically performed at neutral pH (7.0-7.4) |

| Reaction Temperature | Room temperature or 4°C[6][14] | Room temperature |

| Reaction Time | 1-2 hours to overnight[6][14] | 2-12 hours |

| Molar Ratio (Linker:Peptide) | 10-20 fold excess of maleimide-linker[5][6][14] | 1.5-5 fold excess of azide-molecule |

| Common Solvents | Aqueous buffer (PBS, Tris, HEPES), with DMF or DMSO for linker dissolution[5][6] | Aqueous buffer (PBS), with DMSO for azide-molecule dissolution |

| Bond Formed | Stable thioether bond[7][8] | Stable triazole linkage[][15] |

Visualizations

Caption: Experimental workflow for dual bioconjugation.

Caption: Targeted drug delivery signaling pathway.

References

- 1. lifetein.com [lifetein.com]

- 2. lifetein.com [lifetein.com]

- 3. BCN-exo-PEG7-Maleimide, CAS 2143965-47-1 | AxisPharm [axispharm.com]

- 4. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 11. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. lifetein.com [lifetein.com]

- 15. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Application Notes and Protocols for the Synthesis of Fluorescent Probes with BCN-endo-PEG7-maleimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of fluorescent probes utilizing the bifunctional linker, BCN-endo-PEG7-maleimide. This versatile linker enables a two-step conjugation strategy, combining strain-promoted alkyne-azide cycloaddition (SPAAC) and maleimide-thiol chemistry for the precise labeling of biomolecules. This methodology is particularly relevant for applications in molecular imaging, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[][2]

Introduction

The this compound linker is a powerful tool in bioconjugation, featuring two distinct reactive moieties.[3] The bicyclo[6.1.0]nonyne (BCN) group facilitates a highly efficient and bioorthogonal copper-free click reaction with azide-functionalized molecules.[2] The maleimide (B117702) group, on the other hand, allows for specific covalent attachment to thiol groups, such as those found in cysteine residues of proteins and peptides.[2] The inclusion of a seven-unit polyethylene (B3416737) glycol (PEG7) spacer enhances the solubility and flexibility of the resulting conjugate, which can improve its biocompatibility.[2]

This dual functionality allows for a modular and controlled approach to probe synthesis. First, a fluorescent reporter molecule containing an azide (B81097) group is attached to the BCN end of the linker via SPAAC. Subsequently, the maleimide end of the newly formed fluorescent tag can be conjugated to a thiol-containing biomolecule of interest. This two-step process is advantageous as it allows for the purification of the fluorescent tag prior to its conjugation to the target biomolecule, ensuring a well-defined final product.

Key Applications

The fluorescent probes synthesized using this compound are suitable for a variety of applications in life sciences and drug development, including:

-

Molecular Imaging: Ideal for labeling proteins, peptides, and other biomolecules for cellular and in vivo imaging studies.[2]

-

Antibody-Drug Conjugates (ADCs): Frequently utilized in the development of targeted cancer therapies, where a potent cytotoxic drug is linked to a monoclonal antibody.[][2]

-

Bioconjugation: General-purpose tool for linking various biomolecules for applications in diagnostics and protein engineering.[2]

-

Targeted Drug Delivery: The maleimide group can be used to attach the probe to targeting ligands, enabling the delivery of fluorescent cargo to specific cells or tissues.[4]

Experimental Protocols

This section provides detailed protocols for the two-step synthesis of a fluorescent probe using this compound and its subsequent conjugation to a thiol-containing protein.

Protocol 1: Synthesis of the Azide-Fluorophore BCN-PEG7-Maleimide Probe

This protocol describes the reaction between an azide-functionalized fluorescent dye and this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

-

This compound

-

Azide-functionalized fluorescent dye (e.g., Azide-Cy5, Azide-FITC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Purification column (e.g., C18 reverse-phase HPLC column)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

Dissolve the azide-functionalized fluorescent dye in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, combine a 1.2-fold molar excess of the azide-functionalized fluorescent dye with the this compound solution.

-

The reaction can be performed in the organic solvent or in an aqueous buffer like PBS. If using an aqueous buffer, the final concentration of the organic solvent should be kept below 20% to maintain the solubility of the reactants.

-

Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction progress can be monitored by analytical HPLC or LC-MS.

-

-

Purification:

-

Upon completion of the reaction, purify the resulting fluorescent probe using reverse-phase HPLC with a C18 column.

-

Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the product.

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

-

Lyophilize the purified product to obtain a powder.

-

-

Storage:

-

Store the purified and lyophilized fluorescent probe at -20°C, protected from light and moisture.

-

Protocol 2: Conjugation of the Fluorescent Probe to a Thiol-Containing Protein

This protocol details the conjugation of the maleimide-functionalized fluorescent probe to a protein containing free thiol groups (cysteine residues).

Materials:

-

Purified fluorescent probe from Protocol 1

-